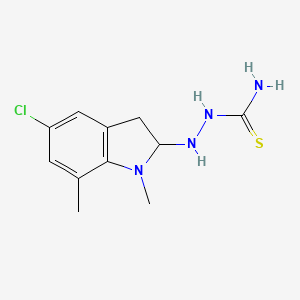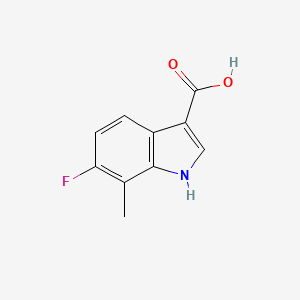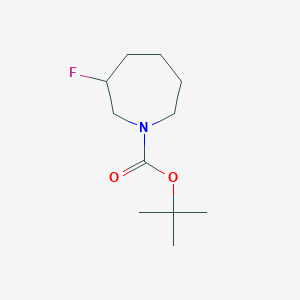![molecular formula C51H27Cl9 B12838496 Chloroform;tridecacyclo[24.20.2.02,25.04,45.07,44.09,42.010,39.012,37.015,36.017,34.018,31.020,29.023,28]octatetraconta-1(46),2(25),3,5,7,9,11,13,15,17,19,21,23,26,28,30,32,34,36,38,40,42,44,47-tetracosaene](/img/structure/B12838496.png)
Chloroform;tridecacyclo[24.20.2.02,25.04,45.07,44.09,42.010,39.012,37.015,36.017,34.018,31.020,29.023,28]octatetraconta-1(46),2(25),3,5,7,9,11,13,15,17,19,21,23,26,28,30,32,34,36,38,40,42,44,47-tetracosaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,15:2,14-Dimethenobenzo[1,2-c:4,5-c’]dipentaphene tri-trichloromethane Adduct is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular framework, which includes multiple fused benzene rings and trichloromethane groups.
Méthodes De Préparation
The synthesis of 1,15:2,14-Dimethenobenzo[1,2-c:4,5-c’]dipentaphene tri-trichloromethane Adduct typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core benzo[1,2-c:4,5-c’]dipentaphene structure, followed by the introduction of methene groups and subsequent addition of trichloromethane. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the yield and purity of the final product. Industrial production methods may involve large-scale reactions in specialized reactors to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
1,15:2,14-Dimethenobenzo[1,2-c:4,5-c’]dipentaphene tri-trichloromethane Adduct undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, acids, and bases.
Addition: Addition reactions with halogens or hydrogen can modify the trichloromethane groups, leading to the formation of new derivatives.
Applications De Recherche Scientifique
1,15:2,14-Dimethenobenzo[1,2-c:4,5-c’]dipentaphene tri-trichloromethane Adduct has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: Used in the production of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 1,15:2,14-Dimethenobenzo[1,2-c:4,5-c’]dipentaphene tri-trichloromethane Adduct involves its interaction with molecular targets through various pathways. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to changes in their structure and function. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, influencing cellular metabolism and signaling pathways.
Comparaison Avec Des Composés Similaires
1,15:2,14-Dimethenobenzo[1,2-c:4,5-c’]dipentaphene tri-trichloromethane Adduct can be compared with other similar compounds, such as:
Benzo[a]pyrene: Known for its carcinogenic properties, benzo[a]pyrene has a similar polycyclic aromatic structure but lacks the trichloromethane groups.
Chlorobenzene: A simpler aromatic compound with a single chlorine substituent, used as a solvent and intermediate in organic synthesis.
Pentachlorophenol: An organochlorine compound with multiple chlorine atoms, used as a pesticide and disinfectant.
The uniqueness of 1,15:2,14-Dimethenobenzo[1,2-c:4,5-c’]dipentaphene tri-trichloromethane Adduct lies in its complex structure and the presence of multiple reactive sites, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C51H27Cl9 |
|---|---|
Poids moléculaire |
958.8 g/mol |
Nom IUPAC |
chloroform;tridecacyclo[24.20.2.02,25.04,45.07,44.09,42.010,39.012,37.015,36.017,34.018,31.020,29.023,28]octatetraconta-1(46),2(25),3,5,7,9,11,13,15,17,19,21,23,26,28,30,32,34,36,38,40,42,44,47-tetracosaene |
InChI |
InChI=1S/C48H24.3CHCl3/c1-2-26-14-40-28-5-6-31-20-44-32(19-42(31)40)9-10-34-24-48-36(23-46(34)44)12-11-35-21-45-33(22-47(35)48)8-7-30-17-41-29(18-43(30)45)4-3-27-15-37(39(26)16-28)25(1)13-38(27)41;3*2-1(3)4/h1-24H;3*1H |
Clé InChI |
PMTMBRJVUVZRHQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC3=C4C=C5C=CC6=CC7=C8C=C9C=CC%10=CC%11=C%12C=C1C1=C2C=C3C=CC4=CC5=C6C=C7C=CC8=CC9=C%10C=C%11C=CC%12=C1.C(Cl)(Cl)Cl.C(Cl)(Cl)Cl.C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8,8-Bis(ethoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B12838438.png)







![[(2R,3R,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] dihydrogen phosphate](/img/structure/B12838487.png)



